ODM-204 -

ODM-204

Catalog Number: EVT-277296
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Source and Classification

ODM-204 was discovered through a collaborative research effort aimed at identifying new therapeutic agents for prostate cancer. The compound belongs to the class of androgen receptor antagonists and enzyme inhibitors, specifically targeting CYP17A1. Its development is part of ongoing efforts to improve treatment outcomes for patients with advanced prostate cancer who have developed resistance to existing therapies .

Synthesis Analysis

The synthesis of ODM-204 involves several key steps that focus on creating a compound capable of dual inhibition. While specific synthetic pathways are not detailed in the available literature, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available steroid precursors.
  2. Chemical Modifications: Various chemical reactions, including functional group modifications and ring transformations, are employed to achieve the desired pharmacophore.
  3. Purification: The final product undergoes purification processes such as chromatography to ensure high purity suitable for biological testing.

Technical details regarding specific reagents or conditions are often proprietary or unpublished but typically involve standard organic synthesis techniques .

Molecular Structure Analysis

The molecular structure of ODM-204 has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound's structure features:

  • Core Structure: A steroid-like backbone modified to enhance binding affinity to both the androgen receptor and CYP17A1.
  • Functional Groups: Specific substitutions that facilitate interaction with biological targets.

Data on molecular weight, formula, and structural diagrams can be found in detailed chemical databases and publications discussing its pharmacological properties .

Chemical Reactions Analysis

ODM-204 participates in several chemical reactions relevant to its mechanism of action:

  1. Inhibition of CYP17A1: By binding to the active site of CYP17A1, ODM-204 prevents the conversion of pregnenolone to testosterone and other androgens.
  2. Androgen Receptor Binding: The compound competes with natural ligands for binding to the androgen receptor, effectively blocking downstream signaling pathways that promote cancer cell proliferation.

These reactions have been studied in vitro using various cell lines and enzymatic assays to quantify inhibition levels .

Mechanism of Action

The mechanism through which ODM-204 exerts its therapeutic effects involves:

  1. CYP17A1 Inhibition: By inhibiting this enzyme, ODM-204 reduces the levels of circulating testosterone and dihydrotestosterone, which are critical for the growth of castration-resistant prostate cancer cells.
  2. Androgen Receptor Antagonism: The compound binds to the androgen receptor, preventing its activation by androgens, thus inhibiting transcriptional programs that lead to tumor growth.

This dual-action approach is designed to overcome resistance mechanisms observed in prostate cancer treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of ODM-204 include:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary).
  • Solubility: Soluble in organic solvents; specific solubility data should be referenced from experimental studies.
  • Stability: Stability under physiological conditions has been assessed through various assays.

These properties are crucial for determining the formulation and delivery methods in clinical settings .

Applications

ODM-204 is primarily being investigated for its application in treating castration-resistant prostate cancer. Preclinical studies have shown that it effectively inhibits tumor growth in xenograft models, demonstrating potential as a viable therapeutic option for patients who have not responded adequately to existing treatments such as abiraterone or enzalutamide . Further clinical trials are ongoing to establish its efficacy and safety profile in human subjects.

Discovery and Development of ODM-204

Rational Design of Nonsteroidal Dual Inhibitors for Androgen Signaling Blockade

The discovery of ODM-204 emerged from the critical unmet need in treating castration-resistant prostate cancer (CRPC), where tumors evade standard androgen deprivation therapy through persistent androgen receptor (AR) signaling and intratumoral androgen biosynthesis. CRPC progression is driven by two key mechanisms: upregulated AR expression and CYP17A1-mediated synthesis of residual androgens like testosterone (T) and dihydrotestosterone (DHT) [1] [4]. Traditional monotherapies targeting either AR or CYP17A1 showed limited efficacy due to compensatory cross-activation of the alternate pathway, leading to therapeutic resistance [8].

ODM-204 was strategically designed as a single-molecule, nonsteroidal dual inhibitor to simultaneously block both arms of androgen signaling. Unlike steroidal agents (e.g., abiraterone), its nonsteroidal scaffold minimized off-target interactions with glucocorticoid or mineralocorticoid receptors, reducing risks of hypertension or hypokalemia [4] [6]. Preclinical data confirmed that concurrent AR antagonism and CYP17A1 inhibition produced synergistic suppression of AR-driven gene transcription and tumor growth. In VCaP xenograft models, ODM-204 demonstrated superior antitumor activity compared to single-agent enzalutamide (AR inhibitor) or abiraterone (CYP17A1 inhibitor), and even outperformed their combination [5] [10].

Table 1: Dual Inhibition Rationale in CRPC

Therapeutic ChallengeMechanistic BasisODM-204's Solution
AR overexpressionAR amplification increases sensitivity to residual androgensHigh-affinity AR antagonism (Ki = 47 nM)
Intratumoral androgen synthesisCYP17A1-dependent de novo steroidogenesisCYP17A1 inhibition (IC₅₀ = 22 nM)
Treatment resistanceCompensatory pathway activationSimultaneous blockade of AR signaling and androgen production

Lead Optimization Strategies for CYP17A1 and Androgen Receptor Dual Targeting

Lead optimization focused on enhancing potency against both targets while ensuring favorable pharmacokinetics and metabolic stability. Initial hits from high-throughput screening were modified to address key parameters:

  • CYP17A1 Inhibition: Early analogs exhibited suboptimal lyase inhibition. Introducing a rigid bicyclic [3.3.0] octane scaffold improved orientation within CYP17A1's heme-binding pocket, boosting 17,20-lyase blockade [4] [10].
  • AR Binding Affinity: A trifluoromethylpyridine group was incorporated to strengthen hydrogen bonding with AR's ligand-binding domain (LBD), reducing dissociation rates. This modification increased AR binding affinity 15-fold compared to predecessor compounds [7] [10].
  • Oral Bioavailability: Adding a polar cyanophenyl moiety enhanced water solubility without compromising membrane permeability, achieving >60% oral bioavailability in primates [4] [5].

Pharmacodynamic studies in cynomolgus monkeys validated optimization success:

  • Single oral doses (10–30 mg/kg) caused dose-dependent suppression of serum testosterone (T) and dehydroepiandrosterone (DHEA) within 5 hours, confirming potent CYP17A1 inhibition [1] [5].
  • Repeated dosing maintained >90% suppression of adrenal and testicular androgens, with minimal impact on cortisol or aldosterone—indicating selective lyase inhibition without impairing glucocorticoid pathways [5] [10].

Table 2: Key Pharmacokinetic/Pharmacodynamic Parameters in Primates

Parameter10 mg/kg20 mg/kg30 mg/kg
CYP17A1 Inhibition (T suppression %)78%92%98%
AR Occupancy (Duration >90%)8 h12 h16 h
Relative Bioavailability42%58%63%

Structural-Activity Relationship (SAR) Analysis in Preclinical Compound Screening

SAR studies revealed critical structure-dependent effects on dual-target efficacy:

  • Pyridine Ring Substitution: The 3-cyano group (position 3) maximized AR binding (Ki = 47 nM) by forming a hydrogen bond with AR-Asn705. Removal reduced affinity 8-fold [7] [10].
  • Trifluoromethyl Position: Para-substitution on the phenyl ring enhanced CYP17A1 inhibition (IC₅₀ = 22 nM) by promoting hydrophobic interactions with the enzyme’s substrate channel. Meta- or ortho-substitutions increased IC₅₀ >100 nM [4] [7].
  • Chiral Center Configuration: The (R)-enantiomer showed 30-fold greater potency in AR transactivation assays versus the (S)-form, attributed to optimal van der Waals contacts with AR-Leu704 [10].

Functional assays against AR mutants prevalent in CRPC further validated ODM-204’s SAR profile:

  • T877A Mutant: Retained full antagonism (IC₅₀ = 85 nM), crucial for overcoming a common enzalutamide-resistance mechanism [10].
  • F876L Mutant: Partial agonist activity was absent, unlike observed with enzalutamide, due to steric hindrance from the cyanophenyl group preventing AR activation [8] [10].

In cellular models, SAR-driven optimization translated to robust biological activity:

  • VCaP/LNCaP Cells: Inhibited proliferation with IC₅₀ values of 80 nM and 120 nM, respectively, correlating with AR occupancy and suppression of PSA and TMPRSS2 gene expression [1] [4].
  • Xenograft Regression: Oral administration (50 mg/kg/day) reduced VCaP tumor volume by 82%–significantly exceeding enzalutamide (48%) or abiraterone (52%) monotherapies [5] [6].

Table 3: SAR Impact on Key Biological Activities

Structural FeatureCYP17A1 IC₅₀AR Binding KiVCaP Growth IC₅₀
Pyridine-3-CN22 nM47 nM80 nM
Pyridine-4-CN210 nM380 nM950 nM
p-CF₃ phenyl22 nM47 nM80 nM
m-CF₃ phenyl185 nM52 nM210 nM
(R)-enantiomer25 nM50 nM85 nM
(S)-enantiomer890 nM1500 nM>1000 nM

Compound List: ODM-204, Androgen Receptor, CYP17A1, Enzalutamide, Abiraterone, TAK-700, Cyproterone Acetate, Flutamide

Properties

Product Name

ODM-204

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ODM204; ODM-204; ODM 204.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.